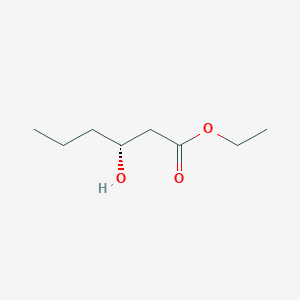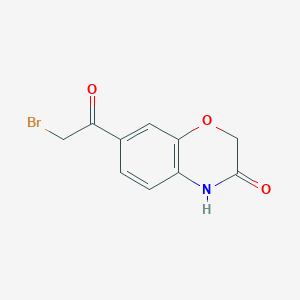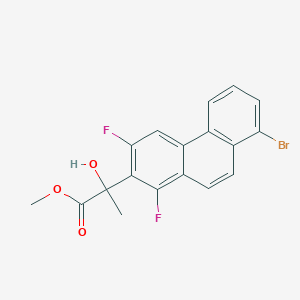
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate
Overview
Description
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate, also known as BRD0705, is a compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BRD0705 is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to the development of various cancers.
Mechanism of Action
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to induce apoptosis in cancer cells, leading to their death. Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several advantages for lab experiments, including its high potency, selectivity, and specificity for BET proteins. However, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several limitations, including its low solubility, poor pharmacokinetic properties, and potential off-target effects.
Future Directions
There are several future directions for research on Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate, including:
1. Development of more potent and selective BET inhibitors.
2. Investigation of the combination of Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate with other cancer therapies.
3. Elucidation of the mechanism of resistance to BET inhibitors.
4. Identification of biomarkers for patient selection and monitoring of response to BET inhibitors.
5. Investigation of the role of BET proteins in non-cancer diseases, such as inflammation and cardiovascular disease.
Conclusion:
In conclusion, Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate is a promising small molecule inhibitor that has shown potential for the treatment of cancer. Its mechanism of action involves the inhibition of BET proteins, leading to the downregulation of oncogenes and the induction of apoptosis. While Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate and other BET inhibitors will provide valuable insights into the role of BET proteins in cancer and other diseases, and may lead to the development of novel therapies for these conditions.
Scientific Research Applications
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been extensively studied for its potential applications in cancer treatment. BET proteins are involved in the regulation of several oncogenes, including c-Myc, which is overexpressed in many cancers. Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate has been shown to inhibit the binding of BET proteins to chromatin, thereby preventing the transcription of oncogenes. This leads to the downregulation of c-Myc and other oncogenes, resulting in the inhibition of cancer cell proliferation and induction of apoptosis.
properties
IUPAC Name |
methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrF2O3/c1-18(23,17(22)24-2)15-14(20)8-12-9-4-3-5-13(19)10(9)6-7-11(12)16(15)21/h3-8,23H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMYJMGVOVIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C3=C(C=CC2=C1F)C(=CC=C3)Br)F)(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(8-bromo-1,3-difluorophenanthren-2-yl)-2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



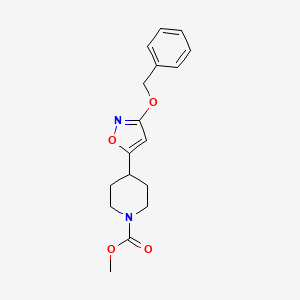

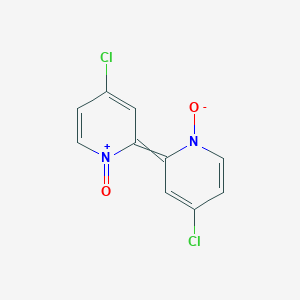
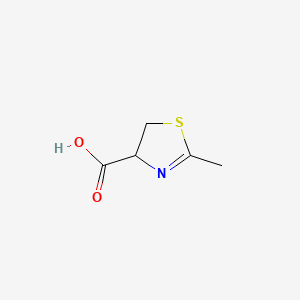
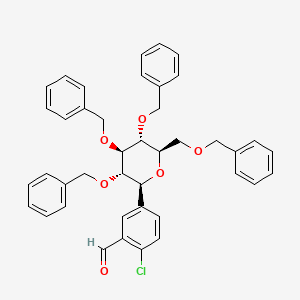

![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)

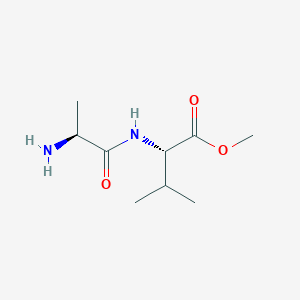
![3-Chloro-6-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3287283.png)
![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)

